5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(3-Fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of fluorine, methyl, and tolyl groups in the molecule enhances its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Pyridazine Ring Construction: The thiazole intermediate is then subjected to a condensation reaction with a hydrazine derivative to form the pyridazine ring.
Functional Group Introduction:
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability, continuous flow reactors are employed. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants.
Catalyst Optimization: The use of highly active and selective catalysts, such as palladium complexes, ensures high yields and minimizes by-products.
Purification Techniques: Advanced purification methods, including crystallization and chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl and tolyl groups enhance its binding affinity to these targets, while the thiazolo[4,5-d]pyridazinone core facilitates its activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Bromobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Methylbenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
The presence of the fluorine atom in 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one distinguishes it from its analogs. Fluorine enhances the compound’s metabolic stability and bioavailability, making it more effective in biological applications. Additionally, the specific arrangement of substituents in this compound provides unique electronic and steric properties that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-6-8-15(9-7-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-14-4-3-5-16(21)10-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJQPLZYAPZOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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